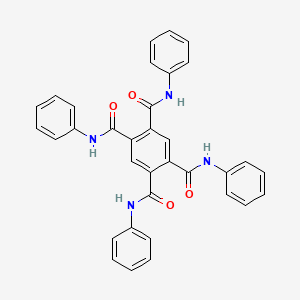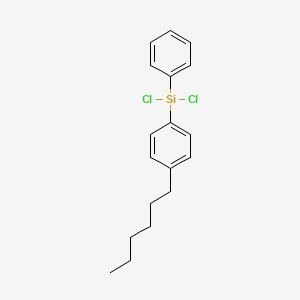![molecular formula C14H9F6NO2S B14266207 4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14266207.png)
4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound characterized by the presence of trifluoromethyl groups attached to both the benzene and sulfonamide moieties. This compound is part of the broader class of organofluorines, which are known for their unique chemical properties due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Swarts reaction, which involves the treatment of aromatic compounds with antimony trifluoride and antimony pentachloride . Another approach is the reaction of aryl iodides with trifluoromethyl copper . Additionally, trifluoromethyl carbonyls can be prepared by reacting aldehydes and esters with Ruppert’s reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl groups can influence the compound’s electronic properties, enhancing its binding affinity to specific enzymes or receptors. This can lead to inhibition or activation of biochemical pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use in organic synthesis.
Trifluoroacetic acid: Commonly used as a solvent and reagent in chemical reactions.
Fluoxetine (Prozac): An antidepressant containing a trifluoromethyl group, highlighting the importance of this functional group in pharmaceuticals.
Uniqueness
4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the presence of two trifluoromethyl groups, which significantly alter its chemical and physical properties. This dual substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H9F6NO2S |
|---|---|
Molecular Weight |
369.28 g/mol |
IUPAC Name |
4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H9F6NO2S/c15-13(16,17)9-1-5-11(6-2-9)21-24(22,23)12-7-3-10(4-8-12)14(18,19)20/h1-8,21H |
InChI Key |
SWMIHNZXBGWEHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)
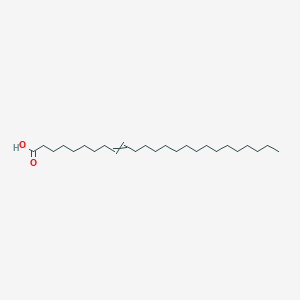
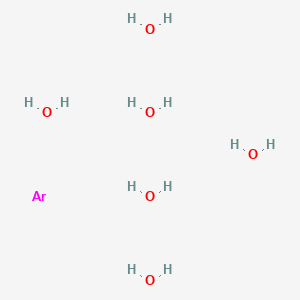
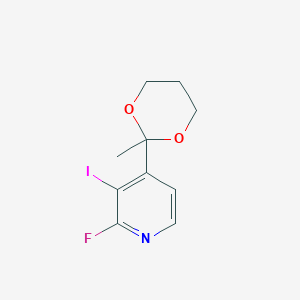
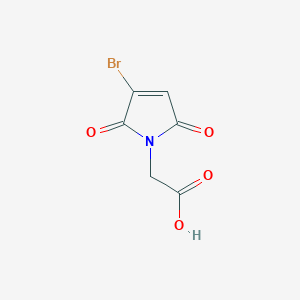
![3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14266149.png)
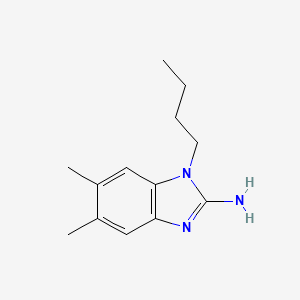
![3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one](/img/structure/B14266158.png)
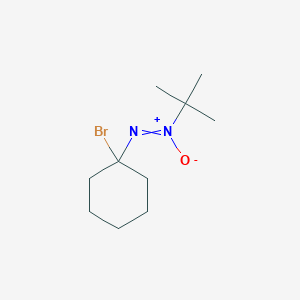
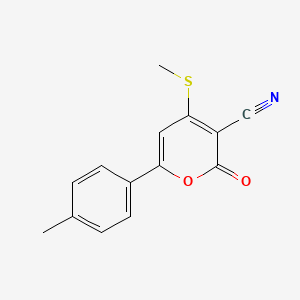
![[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14266174.png)
![(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14266181.png)
